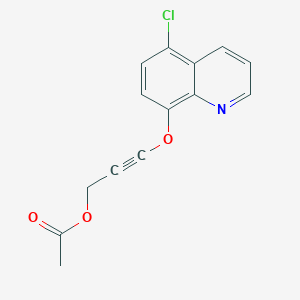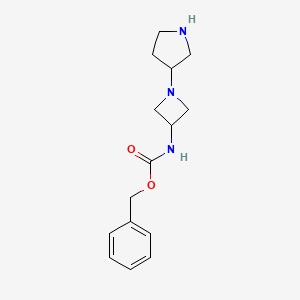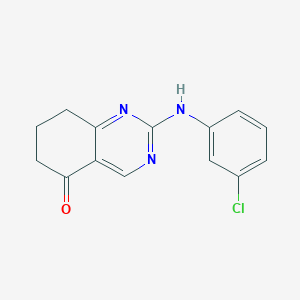![molecular formula C13H8ClN3O2 B11849481 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-chlorophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position on the pyrrolo[2,3-c]pyridine core.
Substitution with 4-Chlorophenyl Group: This step can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, where a 4-chlorophenyl boronic acid is reacted with the nitro-substituted pyrrolo[2,3-c]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of 1-(4-chlorophenyl)-3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
科学的研究の応用
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of organic semiconductors or other advanced materials.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolo[2,3-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-nitro-1H-indole: Similar structure but with an indole core instead of pyrrolo[2,3-c]pyridine.
1-(4-Chlorophenyl)-3-nitro-1H-pyrrole: Similar structure but with a pyrrole core.
1-(4-Chlorophenyl)-3-nitro-1H-pyridine: Similar structure but with a pyridine core.
Uniqueness
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of a pyrrolo[2,3-c]pyridine core with a 4-chlorophenyl and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-nitropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H |
InChIキー |
VMRQEOJKPPZLQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
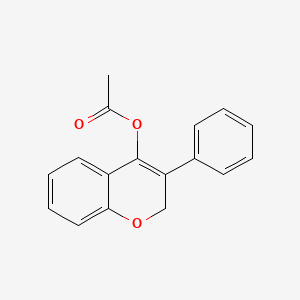
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)


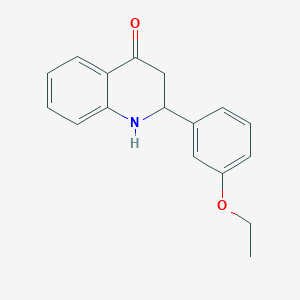
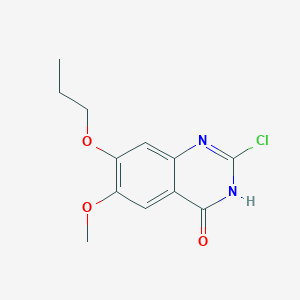
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)


